![molecular formula C16H16BrNO B2743939 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327082-74-6](/img/structure/B2743939.png)
3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription. The BET family of proteins is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. Due to its ability to inhibit BET proteins, BRD4 inhibitor has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis Techniques
One area of scientific research involving the compound 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is in the exploration of its reactions and potential as a building block in organic synthesis. Studies have delved into various chemical reactions to understand and expand the utility of this compound in the synthesis of complex molecules. For instance, research has investigated its role in Eschenmoser coupling reactions, which are pivotal for constructing nitrogen-containing compounds. In one study, a brominated lactone underwent unexpected reactions under mildly basic conditions, leading to novel product formation through Eschenmoser coupling reactions, showcasing the compound's utility in synthesizing complex heterocyclic structures (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Cyclisation Reactions and Heterocycle Formation
The synthesis and application of brominated compounds like 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one have been central to the development of new cyclisation reactions. These reactions are crucial for creating heterocyclic compounds, which are a backbone of many pharmaceuticals and materials. For example, aryl radical building blocks have been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, demonstrating the compound's role in advancing synthetic methodologies for complex molecular architectures (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Anticancer Activities and Mechanisms
Research into the biological activities of brominated compounds has also highlighted their potential in therapeutic applications, particularly in cancer treatment. A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities against human lung cancer cell lines. The study revealed that this compound could block cell proliferation and induce cell cycle arrest through targeting cyclin D1 and CDK4, as well as induce apoptosis by activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, and affecting the mitochondrial pathway. This underscores the compound's potential as a lead for developing new anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Bromophenols and Antioxidant Activity
Furthermore, bromophenols, related to the structural framework of the compound , have been identified as potent antioxidants. Isolated from marine algae, these compounds have shown significant antioxidant activity, which could be leveraged in developing treatments or supplements to mitigate oxidative stress-related diseases. Their efficacy in scavenging free radicals highlights the broader potential of brominated compounds in medicinal chemistry and pharmacology (Olsen, Hansen, Isaksson, & Andersen, 2013).
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-6-8-12(9-7-10)18-11(2)16(17)15-13(18)4-3-5-14(15)19/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJJUNOYTYUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCCC3=O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.